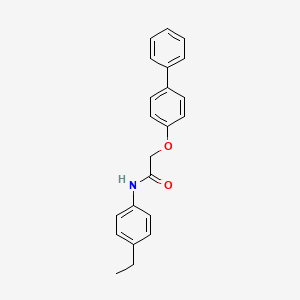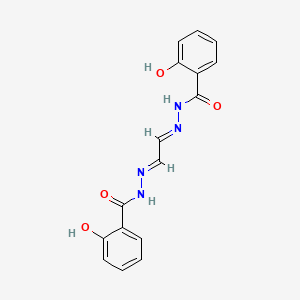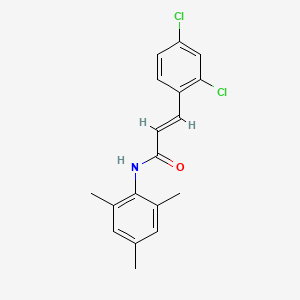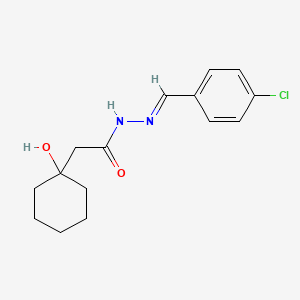![molecular formula C23H26FN3O B5559292 2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)
2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related quinoline compounds involves multi-step reactions, starting from key intermediates like diamino-fluoro-benzene and proceeding through condensation with dicarbonyl compounds. For example, the synthesis of 2,3-disubstituted 6-fluoro-7-(4-methyl-1-piperazinyl)-quinoxalines demonstrates a similar approach, utilizing diamino compounds for bioassay preparations, albeit without significant in vitro activity against certain strains like E. coli and S. aureus (Abdel-Jalil et al., 2000).
Molecular Structure Analysis
Molecular structure determination often involves spectroscopic methods like IR, NMR, and mass spectrometry, as seen in the synthesis of Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, where the structure was elucidated based on such data (Afzal et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives can lead to various products depending on the reactants and conditions. For instance, photochemical reactions of ciprofloxacin, a quinoline derivative, in aqueous solutions result in low-efficiency substitution and minor decarboxylation, influenced by additives like sodium sulfite or phosphate (Mella et al., 2001).
Physical Properties Analysis
Physical properties like crystal structure and conformation can be crucial for understanding a compound's behavior. For example, the crystal structures of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and its dehydration compound provide insights into molecular conformation and intermolecular interactions, highlighting the importance of such studies (Percino et al., 2008).
Chemical Properties Analysis
Chemical properties, including reactivity and interaction with biological targets, are fundamental for potential applications. Synthesis and structure-activity relationships studies of quinolone antibacterials, for example, show how modifications at certain positions can affect antibacterial activity and DNA-gyrase inhibition, shedding light on the chemical behavior of such compounds (Laborde et al., 1993).
Wissenschaftliche Forschungsanwendungen
Chemosensing Applications
The development of chemosensors for metal ions is a significant area of application for quinoline derivatives. For instance, a chemosensor based on a quinoline framework exhibited remarkable sensitivity and selectivity for Zn2+ ions in aqueous solutions and biological samples. This sensor could monitor Zn2+ concentrations in living cells, highlighting its utility in biological and environmental monitoring (Park et al., 2015).
Fluorescence Studies
Quinoline compounds are extensively studied for their fluorescence properties. N-aryl-2-aminoquinolines, for example, showed varied fluorescence quantum yields based on their substituent groups and interaction with solvents. These studies provide insights into the design of fluorescent probes for biochemical applications (Hisham et al., 2019).
Antimicrobial Activities
Synthesis and evaluation of quinoline derivatives for antimicrobial properties have led to identifying compounds with potential therapeutic applications. Some quinoline-based compounds have demonstrated significant in vitro activity against various microbial strains, offering a pathway for the development of new antimicrobial agents (Patel et al., 2007).
Synthesis and Chemical Transformations
Research on quinoline derivatives also focuses on their synthesis and potential as building blocks in organic chemistry. For example, the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol showcases the synthetic methodologies for creating complex molecules with specific functional groups, offering a foundation for further chemical transformations and applications in various domains (Wang Jin-peng, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[[7-fluoro-2-(4-methylphenyl)quinolin-3-yl]methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O/c1-17-2-4-18(5-3-17)23-20(14-19-6-7-21(24)15-22(19)25-23)16-27-10-8-26(9-11-27)12-13-28/h2-7,14-15,28H,8-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAGHWKTBFEHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C3C=CC(=CC3=N2)F)CN4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[7-Fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5559222.png)
![2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5559230.png)
![1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5559240.png)
![5-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-2-furamide](/img/structure/B5559256.png)
![2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine](/img/structure/B5559260.png)
![N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5559264.png)
![N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559267.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5559277.png)
![(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559284.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)